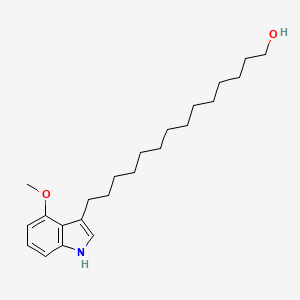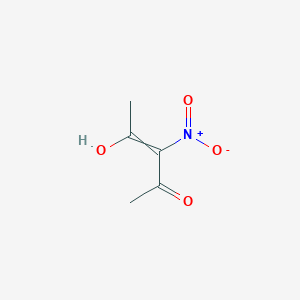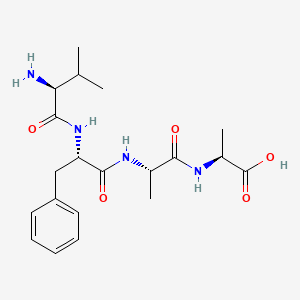
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: valine, phenylalanine, alanine, and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.
Substitution: This reaction can involve the replacement of one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines.
Applications De Recherche Scientifique
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biocompatible materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-valine: Another dipeptide with a different sequence but similar components.
L-Phenylalanyl-L-alanine: A dipeptide with phenylalanine and alanine.
Uniqueness
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is unique due to its specific sequence, which can confer distinct properties and interactions compared to shorter peptides or those with different sequences
Propriétés
Numéro CAS |
798541-31-8 |
|---|---|
Formule moléculaire |
C20H30N4O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)24-15(10-14-8-6-5-7-9-14)18(26)22-12(3)17(25)23-13(4)20(28)29/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t12-,13-,15-,16-/m0/s1 |
Clé InChI |
BDKWCEMLLNDRCC-SDADXPQNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


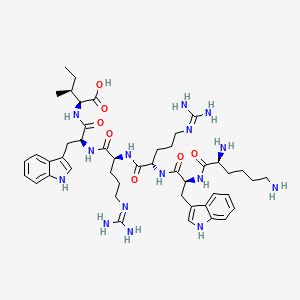
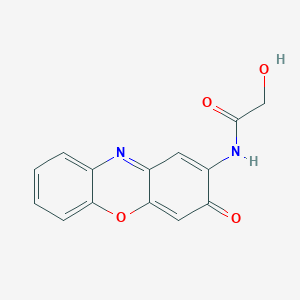
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
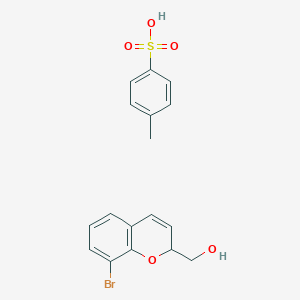
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
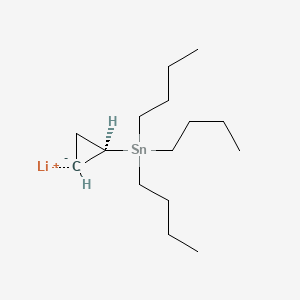
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
